molecular formula C11H13I B15322711 1-Cyclopentyl-4-iodobenzene

1-Cyclopentyl-4-iodobenzene

Cat. No.: B15322711
M. Wt: 272.12 g/mol
InChI Key: YVHVJKIPYIYQST-UHFFFAOYSA-N
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Description

1-Cyclopentyl-4-iodobenzene is an organic compound with the molecular formula C11H13I It consists of a benzene ring substituted with an iodine atom at the para position and a cyclopentyl group at the meta position

Preparation Methods

1-Cyclopentyl-4-iodobenzene can be synthesized through several methods, with one of the most common being the iodination of 1-cyclopentylbenzene. This process typically involves the use of iodine and a suitable oxidizing agent, such as nitric acid, under controlled conditions to achieve the desired substitution on the benzene ring .

Another method involves the Suzuki–Miyaura coupling reaction, where a boronic acid derivative of cyclopentylbenzene is reacted with an aryl iodide in the presence of a palladium catalyst . This method is advantageous due to its mild reaction conditions and high functional group tolerance.

Chemical Reactions Analysis

1-Cyclopentyl-4-iodobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation Reactions: The cyclopentyl group can be oxidized to form cyclopentanone derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form 1-cyclopentyl-4-aminobenzene using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Cyclopentyl-4-iodobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-4-iodobenzene involves its interaction with molecular targets through its iodine and cyclopentyl substituents. The iodine atom can participate in halogen bonding, while the cyclopentyl group can influence the compound’s hydrophobic interactions with biological molecules. These interactions can affect various pathways and processes within cells .

Comparison with Similar Compounds

1-Cyclopentyl-4-iodobenzene can be compared with other similar compounds, such as:

    Iodobenzene: Consists of a benzene ring with a single iodine atom.

    1-Cyclopentyl-4-bromobenzene: Similar structure but with a bromine atom instead of iodine. Bromine is less reactive than iodine, making this compound less suitable for certain types of reactions.

    1-Cyclopentyl-4-chlorobenzene: Contains a chlorine atom, which is even less reactive than bromine, further reducing its reactivity in substitution reactions.

The uniqueness of this compound lies in its balance of reactivity and stability, making it a valuable intermediate in various synthetic applications.

Properties

Molecular Formula

C11H13I

Molecular Weight

272.12 g/mol

IUPAC Name

1-cyclopentyl-4-iodobenzene

InChI

InChI=1S/C11H13I/c12-11-7-5-10(6-8-11)9-3-1-2-4-9/h5-9H,1-4H2

InChI Key

YVHVJKIPYIYQST-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=CC=C(C=C2)I

Origin of Product

United States

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